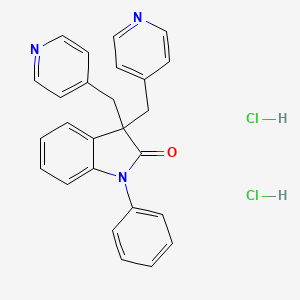

Linopirdine dihydrochloride

Overview

Description

Linopirdine dihydrochloride is a blocker of KV7 (KCNQ) voltage-gated potassium channels . It blocks KV7.1 + 7.3 (KCNQ2 + 3) / M-currents (IC50 = 4 - 7 μM) and KV7.1 (KCNQ1) homomeric channels (IC50 = 8.9 μM) . It augments hippocampal ACh release and is a cognitive enhancer following oral administration in vivo .

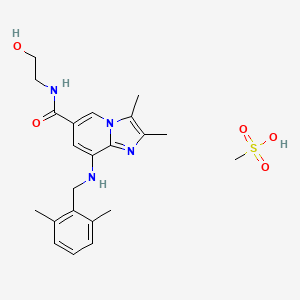

Molecular Structure Analysis

The molecular formula of Linopirdine dihydrochloride is C26H23Cl2N3O . The molecular weight is 464.39 . The chemical name is 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-indol-2-one dihydrochloride .Chemical Reactions Analysis

Linopirdine dihydrochloride is a state-dependent inhibitor that favors the activated-subunit of neuronal Kv7/KCNQ channels . It increases the intracellular calcium concentration in HEK293 cells .Physical And Chemical Properties Analysis

Linopirdine dihydrochloride is a solid . It is soluble to 100 mM in water and to 100 mM in DMSO . The storage conditions recommended are desiccation at room temperature .Scientific Research Applications

Linopirdine dihydrochloride is a compound with several scientific research applications. Here’s a detailed analysis focusing on unique applications:

Neurotransmitter Release Enhancement

Linopirdine dihydrochloride enhances neurotransmitter release, particularly acetylcholine, in the brain. This is demonstrated using a two-pulse K±depolarization paradigm in superfused rat brain slices preloaded with [3H]choline .

Cognitive Enhancement

Due to its ability to augment hippocampal acetylcholine release, linopirdine dihydrochloride is studied as a cognitive enhancer, potentially improving learning and memory functions .

Voltage-Gated Potassium Channel Blocker

It acts as a blocker of K V 7 (KCNQ) voltage-gated potassium channels, which are involved in regulating neuronal excitability .

Alzheimer’s Disease Research

Linopirdine dihydrochloride is involved in research related to Alzheimer’s Disease (AD), as it may play a role in understanding the disease and developing therapies .

Glutamate Release

It increases hippocampal CA3-schaffer collateral mediated glutamate release onto CA1 pyramidal neurons, which is significant for synaptic transmission and plasticity .

Synthesis and Chemical Analysis

The synthesis of linopirdine dihydrochloride follows specific chemical processes, and its analysis contributes to the understanding of its pharmacological properties .

Mechanism of Action

Target of Action

Linopirdine dihydrochloride primarily targets the KCNQ2/3 heteromer M current . These are voltage-gated potassium channels that play a crucial role in regulating the excitability of neurons . Linopirdine also blocks homomeric KCNQ1 and KCNQ4 voltage-gated potassium channels .

Mode of Action

Linopirdine dihydrochloride acts by blocking the KCNQ2/3 heteromer M current with an IC50 of 2.4 micromolar . This action results in the disinhibition of acetylcholine release and an increase in hippocampal CA3-schaffer collateral mediated glutamate release onto CA1 pyramidal neurons .

Biochemical Pathways

The blocking of the KCNQ2/3 heteromer M current by Linopirdine dihydrochloride affects the neuronal excitability, leading to increased neurotransmitter release . This action can influence various biochemical pathways, particularly those involving acetylcholine and glutamate, two key neurotransmitters in the brain .

Pharmacokinetics

It’s known that the compound has oral bioavailability

Result of Action

The result of Linopirdine dihydrochloride’s action is an enhancement of cognition . By increasing the release of acetylcholine and glutamate in the brain, it can improve performance in learning and memory tasks . In a murine model, Linopirdine was able to nearly completely reverse the senescence-related decline in cortical c-FOS .

Future Directions

Research on Linopirdine dihydrochloride and related compounds is ongoing. For example, studies have identified novel KCNQ4 variants related to diverse auditory phenotypes . These variants may constitute therapeutic targets that can be manipulated by the PIP2 level and KCNQ-regulating drugs under the physiological context of heterozygous expression . This research contributes to the establishment of a genotype/mechanism-based therapeutic portfolio for DFNA2 .

properties

IUPAC Name |

1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O.2ClH/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22;;/h1-17H,18-19H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVVHCGTTNRYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.